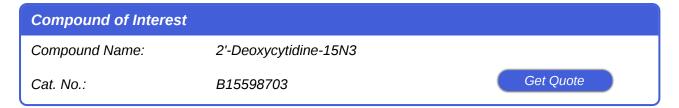


A Technical Guide to 2'-Deoxycytidine-¹⁵N₃ for Researchers

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This technical guide provides an in-depth overview of 2'-Deoxycytidine-¹⁵N₃, a stable isotope-labeled nucleoside crucial for various research applications. The document covers its suppliers, pricing, and technical specifications and delves into its biological significance and experimental applications, particularly in metabolic and genetic research.

Sourcing and Procurement

2'-Deoxycytidine-¹⁵N₃ is a specialized chemical available from several reputable suppliers. The pricing and available quantities vary, and it is advisable to contact suppliers directly for bulk orders or specific purity requirements.

Table 1: Supplier and Pricing Information for 2'-Deoxycytidine-15N3



Supplier	Catalog Number	Purity	Available Quantities	Price (USD/EUR)
Cambridge Isotope Laboratories, Inc.	NLM-3897-25	96-98%	25 mg	\$1,051.00[1]
Eurisotop	NLM-3897-25	96-98%	25 mg	€1,051.00[2]
MedChemExpres s	HY-D0184S2	99.70%	Varies	Inquiry required[3]
Clearsynth	CS-R-00232	High Quality	1 mg - 100 mg	Login required[4]
Alfa Chemistry	N/A	Research Grade	Varies	Inquiry required[5]

Note: Prices are subject to change and may not include shipping and handling fees. Please verify with the supplier.

Technical and Chemical Properties

2'-Deoxycytidine-¹⁵N₃ is the stable isotope-labeled form of 2'-Deoxycytidine, a fundamental component of DNA. The incorporation of three ¹⁵N atoms provides a distinct mass shift, making it an ideal tracer for mass spectrometry-based analyses.

Table 2: Chemical and Physical Properties



Property	Value	Source
Chemical Formula	C ₉ H ₁₃ ¹⁵ N ₃ O ₄	[4][6]
Molecular Weight	~230.19 g/mol	[1][6]
Unlabeled CAS Number	951-77-9	[1][4][6][7]
Appearance	Solid	[6]
Storage Conditions	Refrigerate at +2°C to +8°C, keep desiccated and protected from light.	[1][6]
Solvent Storage	-80°C (6 months), -20°C (1 month)	[3]

Core Applications in Research

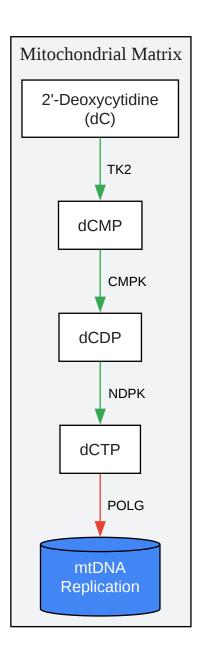
The primary utility of 2'-Deoxycytidine-¹⁵N₃ lies in its application as a tracer for metabolic flux analysis and as an internal standard for quantitative studies.[3]

- Biomolecular NMR: Its isotopic label is valuable for nuclear magnetic resonance studies to elucidate the structure and dynamics of DNA and protein-DNA complexes.[1][6]
- Mass Spectrometry: As an internal standard, it improves the accuracy of quantitative liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for measuring nucleoside levels in biological samples.[3]
- Genetic Therapy Research: It can be used to trace the metabolism and incorporation of nucleosides in studies related to genetic therapies.[1][6]
- DNA Synthesis and Repair: Researchers use it to follow the fate of cytidine in DNA synthesis and repair pathways, providing insights into cellular proliferation and genotoxic stress responses.
- Mitochondrial Research: It is instrumental in studying mitochondrial DNA (mtDNA)
 maintenance and disorders related to nucleotide metabolism, such as Thymidine Kinase 2
 (TK2) deficiency.[8]



Biological Pathways and Significance

2'-Deoxycytidine is a key substrate in the mitochondrial salvage pathway, which is critical for providing the necessary deoxynucleoside triphosphates (dNTPs) for mtDNA replication.[8] The enzyme Thymidine Kinase 2 (TK2) initiates this process by phosphorylating deoxycytidine to deoxycytidine monophosphate (dCMP).[8] Subsequent phosphorylations yield dCTP, which is then incorporated into mtDNA.



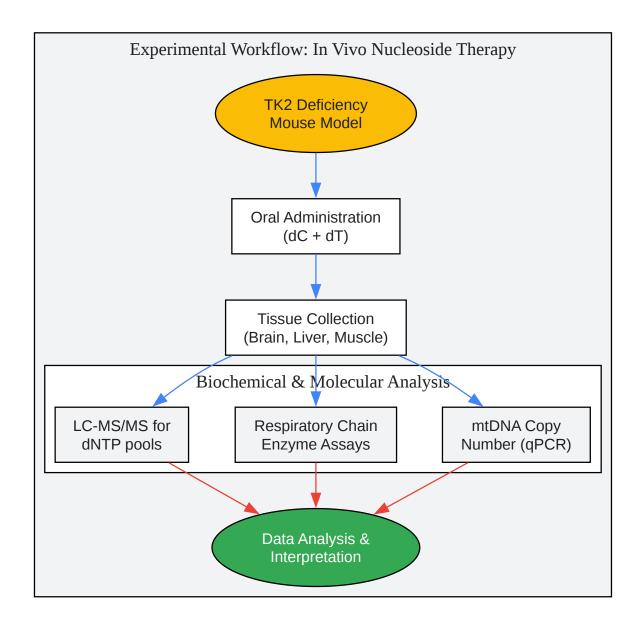


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Caption: Mitochondrial salvage pathway for 2'-Deoxycytidine.

Experimental Protocols and Workflows

While specific protocols for 2'-Deoxycytidine-¹⁵N₃ are application-dependent, a common use is in tracer studies within animal models to investigate metabolic disorders. The workflow below illustrates a typical experiment for assessing a therapeutic approach for TK2 deficiency using deoxycytidine supplementation.[8]





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Caption: Workflow for evaluating Deoxycytidine therapy in a mouse model.

Representative Protocol: Analysis of Mitochondrial Respiratory Chain Enzyme Activity

This protocol provides a generalized method for measuring the activity of mitochondrial respiratory chain complexes, a key downstream analysis in studies of mitochondrial nucleotide metabolism.[8]

Mitochondrial Isolation:

- Homogenize fresh tissue samples (e.g., liver, muscle) in isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
- Perform differential centrifugation to pellet mitochondria. The first spin at low speed (~800 x g) removes nuclei and cell debris.
- Centrifuge the supernatant at high speed (~10,000 x g) to pellet mitochondria.
- Wash the mitochondrial pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
- Spectrophotometric Enzyme Assays:
 - Assays are typically performed in a 96-well plate or cuvette using a spectrophotometer.
 - Complex I (NADH:ubiquinone oxidoreductase): Measure the decrease in absorbance at 340 nm due to the oxidation of NADH, typically in the presence of rotenone (a Complex I inhibitor) to determine background activity.
 - Complex IV (Cytochrome c oxidase): Measure the decrease in absorbance at 550 nm resulting from the oxidation of reduced cytochrome c.
 - All measurements should be normalized to the total mitochondrial protein concentration and/or the activity of a matrix enzyme like citrate synthase to account for variations in mitochondrial content.



• Data Analysis:

- Calculate enzyme activities based on the rate of change in absorbance and the molar extinction coefficient of the substrate.
- Compare activities between treatment groups (e.g., untreated vs. dC-treated animals) using appropriate statistical tests.

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